molecular formula C8H3F7O2 B14066224 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14066224
M. Wt: 264.10 g/mol
InChI Key: FEMDCIQHROHFKM-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination and methoxylation under controlled conditions. For example, the reaction of a difluorobenzene derivative with difluoromethoxy and trifluoromethoxy reagents in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence the compound’s electronic properties, making it a potent modulator of various biochemical processes. For example, it can interact with enzymes and receptors, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1,2-Difluoro-4-(trifluoromethoxy)benzene
  • 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

Uniqueness

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of fluorine atoms and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H3F7O2

Molecular Weight

264.10 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H

InChI Key

FEMDCIQHROHFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)OC(F)(F)F)F

Origin of Product

United States

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